molecular formula C9H6BrFN2O B8353621 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one

8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one

Cat. No.: B8353621
M. Wt: 257.06 g/mol
InChI Key: NFZREKUFJJKEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H6BrFN2O and its molecular weight is 257.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

8-bromo-7-fluoro-3-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C9H6BrFN2O/c1-4-9(14)13-8-6(12-4)3-2-5(11)7(8)10/h2-3H,1H3,(H,13,14)

InChI Key

NFZREKUFJJKEQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2)F)Br)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of water (14 mL) and 30% H2O2 (30.0 mL, 294 mmol) was added slowly dropwise to a solution of 8-bromo-7-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (600e) (21.7 g, 84 mmol) in 1 N NaOH (168 mL, 168 mmol) and MeOH (140 mL). The flask was fitted with a reflux condenser and heated at 85° C. for 3 h. LC-MS indicated ca. 87% conversion to the desired product (M+1=257.0/259.0). The reaction mixture was cooled to RT and acidified with 2 N HCl to ca. pH 6 and was diluted with CHCl3/IPA(4:1) (100 mL), added to a separatory funnel. The resulting suspension was filtered through a sintered glass frit, washing with water and dried affording 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one (5.83 g, 22 mmol, 22% yield) as a light brown solid. m/z (ESI, +ve ion) 257.0/259.0 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.83 (1H, br. s.), 7.67-7.88 (1H, m), 7.34 (1H, t, J=8.4 Hz), 2.43 (3H, s). 19F NMR (377 MHz, DMSO-d6) δ ppm −104.13 (1F, s). The aq. solution was extracted with CHCl3:i-PrOH 9:1 (6×100 mL), dried over MgSO4, filtered and concentrated affording additional 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one (12.51 g, 49 mmol, 58% yield) as a dark brown amorphous solid (ca. 80% purity). The material was used in the subsequent step without further purification.
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
8-bromo-7-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Quantity
21.7 g
Type
reactant
Reaction Step Two
Name
Quantity
168 mL
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two

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